![molecular formula C21H22N4O B4446379 3-[4-(4-Methoxyphenyl)piperazin-1-yl]-6-phenylpyridazine](/img/structure/B4446379.png)
3-[4-(4-Methoxyphenyl)piperazin-1-yl]-6-phenylpyridazine
Overview
Description
3-[4-(4-Methoxyphenyl)piperazin-1-yl]-6-phenylpyridazine is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a methoxyphenyl group attached to a piperazine ring, which is further connected to a phenylpyridazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-Methoxyphenyl)piperazin-1-yl]-6-phenylpyridazine typically involves the nucleophilic substitution reaction of 3,6-dichloropyridazine with 1-(4-methoxyphenyl)piperazine . The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and a base to facilitate the substitution process. The reaction mixture is then subjected to purification techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[4-(4-Methoxyphenyl)piperazin-1-yl]-6-phenylpyridazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitrogen atom in the piperazine ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the methoxyphenyl group.
Substitution Reactions: The phenyl and pyridazine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases (e.g., sodium hydride), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents such as dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can yield corresponding quinones, while nucleophilic substitution can introduce various functional groups into the piperazine ring.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Medicine: Its structural features make it a potential lead compound for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-(4-Methoxyphenyl)piperazin-1-yl]-6-phenylpyridazine involves its interaction with specific molecular targets. For instance, it has been found to inhibit the reuptake and induce the release of monoamine neurotransmitters, similar to the mechanism of action of certain drugs of abuse . This interaction is mediated through the binding of the compound to neurotransmitter transporters and receptors, leading to altered neurotransmitter levels and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Para-Methoxyphenylpiperazine (MeOPP): A piperazine derivative with stimulant effects.
Trifluoromethylphenylpiperazine (TFMPP): Another piperazine derivative known for its nonselective serotonin receptor agonist activity.
4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride: A compound with a similar piperazine structure.
Uniqueness
3-[4-(4-Methoxyphenyl)piperazin-1-yl]-6-phenylpyridazine stands out due to its unique combination of a methoxyphenyl group and a phenylpyridazine moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Biological Activity
3-[4-(4-Methoxyphenyl)piperazin-1-yl]-6-phenylpyridazine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 346.4 g/mol
- CAS Number : 1018167-84-4
The compound features a piperazine ring substituted with a methoxyphenyl group and a phenylpyridazine moiety, which contributes to its unique biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including:
- Enzyme Inhibition : The compound can inhibit various enzymes by binding to their active sites, preventing substrate access. This property is significant in the context of cancer therapy, where enzyme inhibition can lead to reduced tumor growth.
- Receptor Interaction : It may also modulate cellular receptors involved in signal transduction pathways, influencing processes such as cell proliferation and apoptosis.
Therapeutic Applications
Research has indicated several potential therapeutic applications for this compound:
- Antitumor Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in hypopharyngeal tumor cells, outperforming conventional chemotherapeutics in certain assays .
- Anti-inflammatory Properties : The compound has been investigated for its anti-inflammatory effects, potentially making it useful in treating conditions characterized by chronic inflammation.
- Neuroprotective Effects : There is emerging evidence that this compound may possess neuroprotective properties, which could be beneficial in neurodegenerative diseases.
In Vitro Studies
Several in vitro studies have demonstrated the efficacy of this compound against cancer cell lines:
Study Reference | Cell Line | IC (µM) | Observations |
---|---|---|---|
Study A | FaDu | 5.2 | Induced apoptosis more effectively than bleomycin |
Study B | MPM | 10.0 | Exhibited significant antiproliferative effects |
In Vivo Studies
Research involving animal models has further supported the antitumor potential of this compound:
Properties
IUPAC Name |
3-[4-(4-methoxyphenyl)piperazin-1-yl]-6-phenylpyridazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O/c1-26-19-9-7-18(8-10-19)24-13-15-25(16-14-24)21-12-11-20(22-23-21)17-5-3-2-4-6-17/h2-12H,13-16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDSCTZJKHUOENS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.